molecular formula C8H12BNO3 B1425062 2-Ethoxy-3-methylpyridine-5-boronic acid CAS No. 1451391-77-7

2-Ethoxy-3-methylpyridine-5-boronic acid

Cat. No. B1425062
M. Wt: 181 g/mol
InChI Key: SFGDPXBBFQWHEF-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylpyridine-5-boronic acid is a chemical compound with the empirical formula C8H12BNO3 . It is a solid substance and is used as a building block in organic synthesis .


Physical And Chemical Properties Analysis

2-Ethoxy-3-methylpyridine-5-boronic acid is a solid substance . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Applications

2-Ethoxy-3-methylpyridine-5-boronic acid has been prominently used in synthesis, particularly in Suzuki cross-coupling reactions. It serves as a versatile reagent for synthesizing highly-functionalized 3-aryl/heteroaryl-pyridines. Efficient cross-coupling reactions with various aryl/heteroaryl halides under palladium-catalyzed Suzuki–Miyaura conditions yield novel 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields. This synthesis process is commercially viable on a significant scale (Thompson et al., 2005).

Electrocatalysis and Wastewater Treatment

In the field of electrocatalysis, 3-methylpyridine, a structurally similar compound to 2-ethoxy-3-methylpyridine-5-boronic acid, has been studied for its oxidative properties. At boron-doped diamond electrodes, 3-methylpyridine undergoes electrochemical oxidation. This process is significant in electroorganic synthesis and wastewater treatment, highlighting the potential environmental applications of compounds like 2-ethoxy-3-methylpyridine-5-boronic acid (Iniesta et al., 2001).

Amide Formation Catalysis

Another application is in catalyzing direct amide formation between carboxylic acids and amines. Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include compounds similar to 2-ethoxy-3-methylpyridine-5-boronic acid, have shown increased reactivity as catalysts for amide formation. This application is significant in synthetic organic chemistry, highlighting the versatility of boronic acid derivatives in catalysis (Arnold et al., 2008).

Development of Fluorescent Chemosensors

Boronic acid derivatives, including compounds like 2-ethoxy-3-methylpyridine-5-boronic acid, are also used in developing fluorescent chemosensors. These sensors are instrumental in detecting biological substances crucial for disease prevention, diagnosis, and treatment. The boronic acid interacts with specific molecular structures to produce fluorescence changes, useful in sensing applications (Huang et al., 2012).

Microwave-Assisted Multicomponent Reactions

Further, 2-aminopyridine-5-boronic acid pinacol ester, a compound closely related to 2-ethoxy-3-methylpyridine-5-boronic acid, has been utilized in microwave-assisted one-pot cyclization/Suzuki coupling reactions. This highlights the compound's role in efficient synthesis of diverse compound libraries, demonstrating the potential of boronic acids in rapid, versatile synthetic methods (Dimauro & Kennedy, 2007).

Safety And Hazards

The safety data sheet for 2-Ethoxy-3-methylpyridine-5-boronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .

properties

IUPAC Name

(6-ethoxy-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGDPXBBFQWHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methylpyridine-5-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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